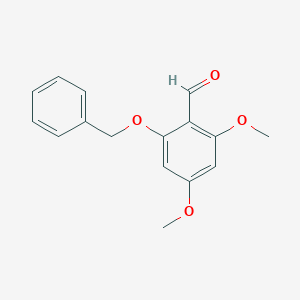
(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one is an organic compound with the molecular formula C13H22O2 It is a cycloalkane derivative, characterized by the presence of an ethoxy group and a methyl group attached to a cyclodecene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethoxy-6-methylcyclohexanone with a suitable dehydrating agent can lead to the formation of the desired cyclodecene derivative. The reaction conditions typically involve the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and chromatography, can further enhance the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The ethoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclodecene derivatives.
Applications De Recherche Scientifique
(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It can serve as a model compound for studying the behavior of cycloalkane derivatives in biological systems.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism by which (5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one exerts its effects depends on its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate specific enzymes, altering metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one can be compared with other cycloalkane derivatives, such as cyclohexane, cyclooctane, and cyclodecane.
Cyclohexane: A simpler cycloalkane with six carbon atoms, lacking the ethoxy and methyl groups.
Cyclooctane: An eight-carbon cycloalkane, also lacking the additional functional groups.
Cyclodecane: A ten-carbon cycloalkane, similar in ring size but without the ethoxy and methyl substitutions.
The presence of the ethoxy and methyl groups in this compound imparts unique chemical properties, making it distinct from these simpler cycloalkanes.
Propriétés
Numéro CAS |
197715-75-6 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one |
InChI |
InChI=1S/C13H22O2/c1-3-15-13-10-6-8-11(2)7-4-5-9-12(13)14/h8,13H,3-7,9-10H2,1-2H3/b11-8- |
Clé InChI |
IOPATRWQPKNKAO-FLIBITNWSA-N |
SMILES |
CCOC1CCC=C(CCCCC1=O)C |
SMILES isomérique |
CCOC1CC/C=C(\CCCCC1=O)/C |
SMILES canonique |
CCOC1CCC=C(CCCCC1=O)C |
Synonymes |
5-Cyclodecen-1-one,2-ethoxy-6-methyl-,(E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)







![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)


